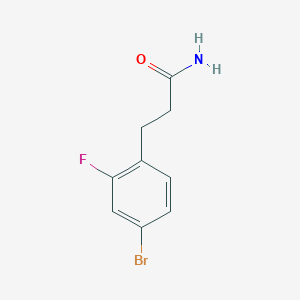

3-(4-Bromo-2-fluorophenyl)propanamide

Descripción

3-(4-Bromo-2-fluorophenyl)propanamide (CAS: 1330750-25-8) is a halogenated aromatic propanamide derivative with the molecular formula C₉H₉BrFNO and a molecular weight of 246.08 g/mol . Its structure features a propanamide backbone substituted at the third carbon with a 4-bromo-2-fluorophenyl group. This compound is of interest in medicinal chemistry, particularly in the design of bioisosteres and enzyme-targeting molecules.

Propiedades

IUPAC Name |

3-(4-bromo-2-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSPLAGTFZZHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Drug Development

The unique structural properties of 3-(4-bromo-2-fluorophenyl)propanamide make it a candidate for drug development. Compounds with similar structures often exhibit pharmacological properties such as enzyme inhibition or receptor modulation. Research indicates that this compound may interact with specific molecular targets, potentially affecting biochemical pathways associated with diseases like cancer and neurological disorders.

Enzyme Interaction Studies

Studies involving this compound focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are used to elucidate these interactions. Understanding these interactions is crucial for predicting the compound's pharmacological effects and potential side effects, which is essential for therapeutic applications.

Protein Interaction Studies

In biochemistry, this compound can be utilized to study protein interactions and enzyme functions due to its ability to modulate biochemical pathways. It serves as a valuable tool in understanding neurotransmitter systems and enzyme-substrate interactions.

Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to specific receptors or enzymes, providing insights into its potential therapeutic effects. This approach helps researchers design more effective drugs by predicting how different compounds interact at the molecular level.

Material Science Applications

The compound's unique structural characteristics also lend themselves to applications in material science. Its reactivity can be exploited in the synthesis of novel materials or in enhancing the properties of existing materials through functionalization processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study on its interaction with neurotransmitter receptors indicated potential use in developing treatments for psychiatric disorders.

- Research exploring its role in enzyme inhibition has suggested that it could serve as a lead compound for designing new pharmaceuticals targeting specific enzymes involved in disease pathways.

These findings underscore the compound's versatility and potential impact across multiple scientific disciplines.

Mecanismo De Acción

The mechanism by which 3-(4-Bromo-2-fluorophenyl)propanamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of 3-(4-Bromo-2-fluorophenyl)propanamide and its analogs:

Key Observations

Electronic and Steric Effects

- Fluorine and Bromine Synergy: The 2-fluoro and 4-bromo substituents in the target compound create a strong electron-withdrawing effect, enhancing dipole interactions in binding pockets compared to non-fluorinated analogs like 3-Bromo-N-(4-methylphenyl)propanamide .

Actividad Biológica

3-(4-Bromo-2-fluorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide an in-depth overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound this compound features a propanamide backbone with a phenyl ring substituted with bromine and fluorine atoms. Its molecular formula is , and it has a molecular weight of approximately 263.08 g/mol. The presence of halogen atoms enhances its chemical reactivity and potential biological activity, making it a subject of interest for various pharmacological studies .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors via its amide and fluorophenyl groups. These interactions can modulate biological pathways, leading to observed therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have shown that this compound may possess anticancer activity. The compound has been evaluated for its potential effects on cancer cell lines, demonstrating moderate inhibitory activity against certain types of cancer cells.

Case Study: Anticancer Evaluation

A study investigated the effects of this compound on prostate cancer cell lines, where it exhibited significant inhibition of cell proliferation at low micromolar concentrations. The results indicated that the compound could induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of compounds similar to this compound indicates that the presence of halogen substituents plays a critical role in enhancing biological activity. For instance, compounds with electron-withdrawing groups like bromine and fluorine have shown increased potency against microbial strains compared to their non-substituted counterparts .

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)propanamide | Fluorine substitution only | Moderate activity |

| 3-(4-Chlorophenyl)propanamide | Chlorine substitution | Lower activity |

| 3-(4-Bromophenyl)propanamide | Bromine substitution | Moderate activity |

The unique combination of bromine and fluorine in the structure of this compound contributes to its enhanced reactivity and biological interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.